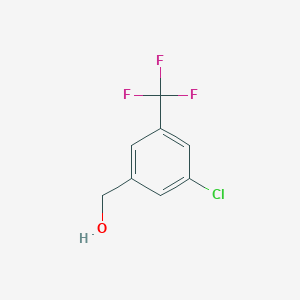
(3-Chloro-5-(trifluoromethyl)phenyl)methanol
概要
説明
Synthesis Analysis
The synthesis of related compounds involves the use of Grignard reagents, as seen in the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . This suggests that a similar approach could potentially be used for synthesizing (3-Chloro-5-(trifluoromethyl)phenyl)methanol, where a Grignard reagent might react with an appropriate carbonyl compound to introduce the methanol group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR, MS spectra, and X-ray diffraction crystallography . These techniques could be applied to this compound to determine its molecular conformation and crystal structure.
Chemical Reactions Analysis
The chlorination of αβ-unsaturated carbonyl compounds provides insights into the reactivity of chlorinated compounds in different solvents . This information could be relevant to understanding the reactivity of the chloro and trifluoromethyl groups in this compound under various conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally similar compounds can offer some predictions. For instance, the presence of a trifluoromethyl group is known to influence the electron density and chemical stability of aromatic compounds . Additionally, the chloro group can affect the compound's reactivity towards nucleophilic substitution reactions .
科学的研究の応用
Catalysts in Organic Reactions
(3-Chloro-5-(trifluoromethyl)phenyl)methanol is used in the stabilization of palladium(0) nanoparticles, serving as an efficient recoverable catalyst for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions. This application demonstrates the compound's utility in facilitating organic synthesis processes (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Structural Analysis and Conformational Study
In structural and conformational studies, derivatives of this compound, such as tris(2-(dimethylamino)phenyl)methanol, are analyzed. These studies delve into the structural and hydrogen-bonding characteristics of the compounds, providing insights into their chemical behaviors (Zhang et al., 2015).
Application in Organic Synthesis
The compound is involved in the preparation of multi-substituted arenes through palladium-catalyzed C-H halogenation reactions. This showcases its role in enhancing selectivity and yield in organic synthesis, offering advantages over traditional synthesis methods (Sun, Sun, & Rao, 2014).
Solution Thermodynamics
Studies on solution thermodynamics involving this compound explore its solvation properties in different solvent mixtures. This research contributes to understanding the compound's behavior in various solvent environments (del Mar Areiza Aldana et al., 2016).
Organocatalysis
The compound plays a role in organocatalysis, specifically in transesterification reactions. This application highlights its potential as a catalyst in chemical transformations (Ishihara, Niwa, & Kosugi, 2008).
特性
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHJWEABQQBUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397424 | |
| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886496-87-3 | |
| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-one](/img/structure/B1274288.png)
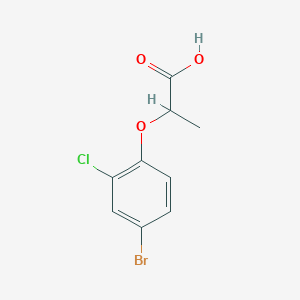

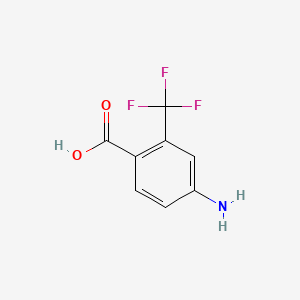
![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)
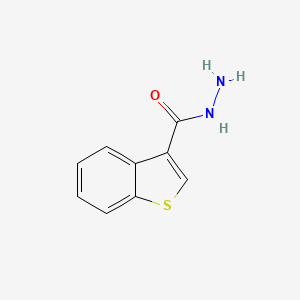
![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)


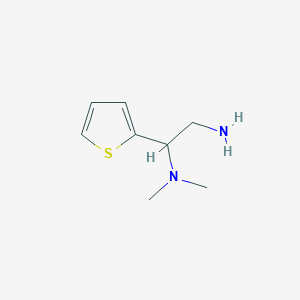

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)
